molecular formula C19H21N3O3S B2857844 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1251560-67-4

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2857844
CAS No.: 1251560-67-4
M. Wt: 371.46
InChI Key: NCPOPXQBSMUAMM-UHFFFAOYSA-N
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Description

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • A study by Sethusankar et al. (2002) on a related compound explores its crystal structure, highlighting the planarity of the imidazolidine-2,4-dione system and the molecular interactions stabilizing its structure, including hydrogen bonding and C-H...O interactions. Such studies are crucial for understanding the physical and chemical properties of new compounds, which can inform their potential applications in drug design and material science (Sethusankar et al., 2002).

Metabolism and Toxicology

  • Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes reveals insights into the metabolic pathways of chloroacetamides. Understanding the metabolic fate of chemicals is essential for assessing their safety and efficacy as pharmaceuticals or agricultural chemicals (Coleman et al., 2000).

Antimicrobial and Antioxidant Activities

  • A study by Hamdi et al. (2012) on new coumarin derivatives, including thiazolidinone compounds, evaluated their antibacterial and antioxidant activities. This research demonstrates the potential of structurally similar compounds in developing new antimicrobial agents, which could be a possible application for the compound (Hamdi et al., 2012).

Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives

  • Krátký et al. (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid-based amides, esters, and derivatives against a panel of bacteria, mycobacteria, and fungi, highlighting the broad potential for similar compounds in antimicrobial research (Krátký et al., 2017).

Crystal Structures of Thiazolidinone Derivatives

  • The work by Galushchinskiy et al. (2017) on the crystal structures of thiazolidinone derivatives sheds light on the structural aspects that could influence the biological activity and chemical properties of compounds with similar features, which is essential for drug design and development (Galushchinskiy et al., 2017).

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-16-9-5-4-8-15(16)22-12-11-21(19(22)24)13-18(23)20-14-7-3-6-10-17(14)26-2/h3-10H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPOPXQBSMUAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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